molecular formula C25H30N4O4 B2417110 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine CAS No. 1251600-46-0

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Cat. No.: B2417110
CAS No.: 1251600-46-0
M. Wt: 450.539
InChI Key: QEWMPCYOBXYGKF-UHFFFAOYSA-N
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Description

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, piperidine, and trimethoxybenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties, making it a candidate for drug discovery.

Medicine

In medicine, 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine may be investigated for its therapeutic potential. It could be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties could make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures, such as 1,8-naphthyridine, may share some properties with 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based drugs, may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.

Biological Activity

The compound 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic molecule with potential therapeutic applications. Its structure suggests various interactions with biological systems, particularly in the context of neuropharmacology and enzyme inhibition.

Research indicates that this compound may act as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in many neural processes. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Inhibition Potency

The potency of cholinesterase inhibitors is often measured by their IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, a related study found that certain compounds exhibited IC50 values ranging from 1.6 g/L to 3.3 g/L against AChE and BuChE respectively . While specific IC50 values for our compound are not detailed in the available literature, its structural similarities to known inhibitors suggest potential for significant activity.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • In vitro studies have shown that compounds similar to This compound can protect neuronal cells from oxidative stress and apoptosis. This suggests a role in neuroprotection alongside cholinesterase inhibition.
  • Antimicrobial Activity :
    • Some derivatives of naphthyridine compounds have demonstrated antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating a broader spectrum of biological activity beyond neuropharmacological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the naphthyridine core can significantly affect both potency and selectivity for cholinesterase inhibition.

Modification Effect on Activity
Methyl substitution on piperidineIncreased binding affinity to AChE
Trimethoxy substitution on phenylEnhanced lipophilicity and CNS penetration
Naphthyridine core alterationsVaried effects on enzyme selectivity

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-15-8-10-29(11-9-15)25(30)19-14-26-24-18(7-6-16(2)27-24)22(19)28-17-12-20(31-3)23(33-5)21(13-17)32-4/h6-7,12-15H,8-11H2,1-5H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMPCYOBXYGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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